molecular formula C15H15N3O2 B2947996 N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide CAS No. 352559-76-3

N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide

Cat. No.: B2947996
CAS No.: 352559-76-3
M. Wt: 269.304
InChI Key: XWGGMFHQXZFBTO-UHFFFAOYSA-N
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Description

Contextualization within Oxalamide Chemistry

The study of N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide is fundamentally rooted in the broader field of oxalamide chemistry. Oxalamides, also known as oxamides, are diamides derived from oxalic acid and are recognized for their versatile applications and intriguing structural properties.

Oxalyl diamides are prevalent in various domains of chemical research due to their wide-ranging biological activities and their utility as building blocks in synthesis. nih.gov These compounds are noted for their roles in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net For instance, certain oxalamide derivatives have been investigated for their potential as antiviral agents, anticoagulants, and even as flavoring agents in food processing. nih.gov Research has also highlighted the antioxidant properties of some oxalic acid diamides, suggesting their potential in mitigating oxidative stress, a factor implicated in numerous diseases. nih.govnih.gov In the realm of agriculture, diamide (B1670390) derivatives have been successfully commercialized as effective pesticides and insecticides. researchgate.net Their diverse functionalities stem from the robust and versatile nature of the oxalamide core.

The oxalamide scaffold is a highly effective and versatile component in the design of ligands for coordination chemistry. Its defining features include two amide groups connected by a single carbon-carbon bond. This structure imparts a degree of rigidity and planarity, which is beneficial for creating pre-organized binding sites for metal ions. researchgate.net The amide protons and carbonyl oxygens of the oxalamide core are capable of forming strong intra- and intermolecular hydrogen bonds, which play a crucial role in the self-assembly of supramolecular structures. researchgate.net

Oxalamides are versatile ligands because they can adopt different bonding modes and form stable complexes, particularly with transition metals. researchgate.net They are often employed as robust ligands in copper-catalyzed cross-coupling reactions, a testament to their stability and coordinating ability. nih.govacs.orgacs.org The substituents on the amide nitrogen atoms can be easily modified, allowing for fine-tuning of the ligand's steric and electronic properties to achieve desired catalytic activity or metal-binding selectivity. acs.org

Overview of Pyridine-Containing Ligands in Coordination Chemistry

The presence of a pyridin-2-ylmethyl group in this compound introduces another critical element for its chemical behavior: the pyridyl moiety. Pyridine (B92270) and its derivatives are fundamental building blocks in the field of coordination chemistry.

The pyridine ring is an excellent platform for building ligands to complex with a wide array of metal ions. nih.gov The nitrogen atom within the aromatic pyridine ring possesses a lone pair of electrons that are not part of the aromatic system, making them readily available for coordination to a metal center. nih.gov This makes the pyridyl group a primary and reliable coordination site. The rigidity of the pyridine ring can be incorporated into various ligand frameworks to create specific binding pockets for targeted metal ions. nih.gov The rich coordination chemistry of pyridine-type ligands has been instrumental in the development of functional materials, including molecular assemblies and metal-organic networks. acs.orgnih.gov By adjusting structural parameters such as bond angles and the number of coordination sites, ligands containing pyridyl moieties can be tailored to control the structure and properties of the resulting metal complexes. acs.orgnih.gov

When combined within a single ligand structure, pyridine and amide functional groups can exert synergistic effects, leading to enhanced coordination properties. Amide groups, especially when deprotonated, are strong donors and can stabilize metal complexes in various oxidation states. researchgate.net The incorporation of amide groups into heterocyclic bases like pyridine has produced a rapidly growing class of ligands that efficiently bind metal ions. researchgate.net

The combination of the "hard" amide oxygen and the "softer" pyridine nitrogen provides multiple coordination points, enabling the ligand to act as a chelating agent. This chelation effect typically results in the formation of highly stable metal complexes. The interplay between the pyridine ring and the amide group can influence the electronic properties and the stereochemistry of the metal center. For instance, in certain complexes, intramolecular hydrogen bonding between a pyridine nitrogen and an amide proton can pre-organize the ligand for metal binding. nih.gov This synergistic action is crucial in designing ligands for specific applications in catalysis and bioinorganic chemistry. researchgate.net

Research Landscape for this compound

Specific research focusing exclusively on this compound is limited in the published literature. However, the study of closely related unsymmetrical and symmetrical oxalamides provides a strong basis for understanding its potential properties and applications. For example, the symmetrical analogue, N,N′-Bis(pyridin-2-ylmethyl)oxalamide (BPMO), has been identified as an effective promoter for the copper-catalyzed N-arylation of amides and oxazolidinones at room temperature. acs.org This suggests that the N-(pyridin-2-ylmethyl)oxalamide fragment present in the title compound is a key functional component for catalytic activity.

The synthesis of unsymmetrical oxalamides like this compound can typically be achieved through a stepwise process. One common route involves reacting an oxalate (B1200264) ester, such as dimethyl oxalate, with one equivalent of an amine (e.g., 2-picolylamine) to form a monoester intermediate. This intermediate is then reacted with a second, different amine (e.g., o-toluidine) to yield the final unsymmetrical product.

Given the established utility of pyridine-containing oxalamides in catalysis, it is plausible that this compound could also function as a ligand in similar copper-catalyzed cross-coupling reactions. The presence of the o-tolyl group introduces specific steric and electronic characteristics that would differentiate its behavior from its symmetrical counterparts. The methyl group on the tolyl ring could influence the solubility of the ligand and its metal complexes, as well as the steric environment around the coordinated metal center, potentially impacting catalytic efficiency and selectivity. Further empirical research is necessary to fully elucidate the specific properties and potential applications of this particular compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-6-2-3-8-13(11)18-15(20)14(19)17-10-12-7-4-5-9-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGGMFHQXZFBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977506
Record name N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6198-87-4
Record name N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of N Pyridin 2 Ylmethyl N O Tolyl Oxalamide

Ligand Properties and Coordination Modes

N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide is a multifaceted ligand containing several potential donor atoms, which allows for diverse coordination behaviors with metal centers. Its structure, featuring a pyridine (B92270) ring, an oxalamide bridge, and a tolyl group, provides a unique combination of steric and electronic properties that influence its coordination chemistry.

The molecular architecture of this compound inherently allows for multiple modes of coordination. The presence of both nitrogen and oxygen donor atoms enables it to act as a versatile chelating agent.

Bidentate Coordination: The ligand can readily function as a bidentate ligand. One common mode involves the nitrogen atom of the pyridine ring and the adjacent amide oxygen atom, forming a stable five-membered chelate ring. Another bidentate mode could involve the two oxygen atoms of the oxalamide moiety, creating a five-membered ring. The specific mode adopted often depends on the metal ion's properties and the reaction conditions. The ability of pyridinyl alcohols to form complexes through both covalent interaction with oxygen and hemilabile coordination through nitrogen highlights the versatility of such structural motifs. nih.gov

Polydentate and Bridging Coordination: Beyond simple chelation, this compound has the potential to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of polynuclear complexes or coordination polymers. For instance, the oxalamide bridge is a well-established component for constructing polynuclear complexes. nih.gov The pyridine nitrogen can coordinate to one metal center while the oxalamide group binds to another, facilitating the assembly of extended supramolecular structures. The conformation of the oxalamide group, whether cis or trans, can further influence the resulting architecture of these coordination compounds.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donor Atoms Involved Potential Structure
Bidentate (N,O-chelation) Pyridine Nitrogen, Amide Oxygen Mononuclear Complex
Bidentate (O,O-chelation) Two Amide Oxygens Mononuclear Complex
Bridging Pyridine Nitrogen, Amide Oxygen/Nitrogen Polynuclear Complex/Coordination Polymer

The specific donor atoms within this compound play distinct roles in its coordination to metal ions.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a key coordination site. cdnsciencepub.com As a Lewis base, the lone pair of electrons on the nitrogen atom can readily form a coordinate bond with a metal ion. jscimedcentral.com The position of the nitrogen atom within the pyridine ring can significantly influence the structure of the resulting metal complex. nih.gov In the case of the 2-pyridyl arrangement in this ligand, it is well-positioned to form a stable chelate ring with an adjacent donor atom.

Amide Oxygen/Nitrogen: The oxalamide moiety offers additional coordination sites through its oxygen and nitrogen atoms. While the amide nitrogen can potentially coordinate, it is generally a weaker donor than the carbonyl oxygen. In complexes with related pyridylamide ligands, it has been observed that the amide oxygen is the exclusive binding site to Cu(II), often participating in chelation with the pyridine nitrogen. mdpi.com The carbonyl oxygen atoms are effective coordination sites, and their involvement can lead to various structural arrangements, including the formation of bridges between metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods in coordination chemistry. The resulting complexes can be characterized by a range of analytical techniques to determine their structure and properties.

This ligand is expected to form stable complexes with a variety of first-row transition metal ions. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.com

General Synthetic Approach: A common method involves dissolving the ligand in a solvent such as ethanol, methanol, or dimethylformamide (DMF). A solution of the desired metal salt (e.g., chloride, nitrate, or perchlorate) is then added, often with gentle heating and stirring, to facilitate the reaction. jscimedcentral.com The resulting complex may precipitate out of the solution upon cooling or after the addition of a less-polar solvent.

Examples with Related Ligands:

Cu(II) Complexes: Copper(II) complexes with related pyridine- and pyrazine-amide ligands have been synthesized, often resulting in square pyramidal or axially elongated octahedral geometries. mdpi.com

Ni(II) Complexes: Nickel(II) can form a range of geometries, including octahedral and square planar complexes, depending on the ligand field strength and steric factors. jscimedcentral.comontosight.ai

Co(II) Complexes: Cobalt(II) complexes with similar mixed ligands have been shown to form diverse coordination polymers, with the final structure being sensitive to reaction conditions. nih.gov

Zn(II) and Cd(II) Complexes: As d¹⁰ ions, zinc(II) and cadmium(II) typically form tetrahedral or octahedral complexes with no ligand field stabilization energy.

The stoichiometry and geometry of the resulting metal complexes are influenced by the metal-to-ligand ratio, the coordination preferences of the metal ion, and the steric constraints of the ligand.

Stoichiometry: The stoichiometry of the complexes can vary. Mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio are common. For instance, a metal ion might coordinate to one or two molecules of the bidentate ligand. In the case of bridging coordination, more complex stoichiometries leading to polynuclear species or coordination polymers can be expected.

Coordination Geometry: The geometry around the central metal ion is dictated by its electronic configuration and the nature of the coordinating ligands.

Octahedral: For many transition metals like Ni(II) and Co(II), a six-coordinate octahedral geometry is common, which can be achieved by the coordination of two tridentate ligands or a combination of bidentate ligands and solvent molecules or anions. uni-siegen.de

Square Planar: For d⁸ ions like Ni(II) and Pd(II), a four-coordinate square planar geometry is often favored, particularly with strong-field ligands. jscimedcentral.com

Tetrahedral: d¹⁰ ions such as Zn(II) and Cd(II), as well as some Co(II) complexes, can adopt a four-coordinate tetrahedral geometry.

Distorted Geometries: Due to factors like the Jahn-Teller effect in Cu(II) complexes or steric hindrance from the bulky tolyl group, distorted geometries such as square pyramidal or trigonal bipyramidal are also possible. nih.gov

Table 2: Expected Geometries for Metal Complexes of this compound

Metal Ion Common Coordination Numbers Likely Geometries
Cu(II) 4, 5, 6 Square Planar, Square Pyramidal, Distorted Octahedral
Zn(II) 4, 6 Tetrahedral, Octahedral
Ni(II) 4, 6 Square Planar, Octahedral
Co(II) 4, 6 Tetrahedral, Octahedral
Pd(II) 4 Square Planar
Cd(II) 4, 6 Tetrahedral, Octahedral

The choice of anions and solvents can have a profound impact on the resulting coordination compound, influencing its structure, dimensionality, and properties.

Role of Anions: Anions can act as coordinating ligands or as non-coordinating counter-ions. researchgate.net Strongly coordinating anions like halides (Cl⁻, Br⁻) are more likely to be found in the inner coordination sphere of the metal ion, directly bonded to it. Weakly coordinating anions, such as perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻), are less likely to coordinate and often serve to balance the charge of the complex cation. nih.gov The coordinating ability of the anion can control the formation of different types of crystalline products. rsc.org

Role of Solvents: The solvent plays a crucial role in the synthesis of coordination compounds. It not only dissolves the reactants but can also participate in the coordination to the metal center. mdpi.com Polar coordinating solvents like water, methanol, or DMF can occupy coordination sites, especially if the primary ligand is not bulky enough to saturate the coordination sphere of the metal. The solvent can also influence the self-assembly process of coordination polymers through hydrogen bonding or other intermolecular interactions. acs.org The polarity of the solvent can affect the stability of the resulting complex. mdpi.com

Supramolecular Architectures and Coordination Polymers

The construction of intricate supramolecular architectures and coordination polymers is a central theme in modern coordination chemistry. Ligands based on oxalamide frameworks, such as this compound, are of particular interest due to their versatile coordination modes and propensity to form extended networks through various non-covalent interactions. The interplay of metal-ligand coordination and weaker intermolecular forces directs the assembly of these complex structures.

Self-Assembly Processes in Coordination Chemistry

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures. In the context of coordination chemistry, this involves the reaction of metal ions with ligands that possess specific geometric and chemical information encoded in their structure. For oxalamide-type ligands, the process is driven by the formation of stable coordination bonds between the metal centers and the nitrogen and oxygen donor atoms of the ligand. The pyridine and oxalamide moieties offer multiple coordination sites, allowing for the formation of diverse and predictable coordination complexes.

The stoichiometry of the metal and ligand, the coordination preference of the metal ion, and the flexibility of the ligand are critical factors that govern the outcome of the self-assembly process. For instance, the combination of a suitable metal ion with a rigid bridging ligand can reliably lead to the formation of discrete macrocycles, cages, or continuous metal-organic frameworks.

Formation of Coordination Polymers and Frameworks

Coordination polymers are extended structures formed by the linking of metal ions or clusters by organic ligands. N,N'-disubstituted oxamides are effective building blocks for creating polynuclear complexes due to their ability to bridge metal centers. The pyridyl and oxalamide groups within this compound can act as coordination sites, facilitating the formation of one-, two-, or three-dimensional networks.

For example, related N,N'-bis(pyridylmethyl)oxalamide ligands have been shown to form coordination polymers with various transition metals. In one such case, a silver(I) complex forms a two-dimensional array where the ligand bridges the silver ions. Similarly, cadmium(II) has been observed to be bridged by N,N'-bis(pyridin-3-ylmethyl)oxalamide ligands to form a wavy ribbon-like coordination polymer. researchgate.net The specific architecture of the resulting polymer is highly dependent on the identity of the metal ion and the isomeric position of the nitrogen atom on the pyridine ring.

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and tolyl rings can also contribute to the stability of the crystal lattice. These interactions involve the face-to-face or edge-to-face stacking of the aromatic rings. Weak C-H···π interactions have also been observed to contribute to the stabilization of the packing in related structures. nih.gov The collective effect of these non-covalent interactions is the organization of the individual coordination complexes or polymers into a well-defined three-dimensional supramolecular architecture.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of 2D NMR Techniques for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information, allowing for the definitive assignment of proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecular framework. youtube.comsdsu.eduslideshare.net

¹H-¹H Correlation Spectroscopy (COSY) is utilized to identify protons that are spin-spin coupled, typically through two or three bonds (²JHH and ³JHH). sdsu.edu For this compound, the COSY spectrum would be expected to show correlations between the protons on the pyridine (B92270) ring and the tolyl group. For instance, the proton at position 3 of the pyridine ring would show a cross-peak with the proton at position 4, which in turn would couple to the proton at position 5, and so on. Similarly, the aromatic protons of the o-tolyl group would exhibit correlations consistent with their substitution pattern. A crucial correlation would also be anticipated between the methylene (B1212753) (-CH₂-) protons and the adjacent N-H proton, provided the rate of proton exchange is not too rapid.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the direct one-bond correlations between protons and the carbons to which they are attached (¹JCH). youtube.comnanalysis.com This technique is instrumental in assigning the carbon signals based on the already established proton assignments. For example, the proton signal of the methylene bridge would show a cross-peak with the corresponding methylene carbon signal. Likewise, each aromatic proton on the pyridine and tolyl rings would correlate with its directly bonded carbon atom. Quaternary carbons, lacking directly attached protons, will not show a signal in the HSQC spectrum. nanalysis.com

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is particularly valuable for establishing the connectivity between different functional groups and identifying quaternary carbons. In the case of this compound, key HMBC correlations would be expected between:

The methylene protons and the carbon atoms of the pyridine ring (C2 and C3).

The methylene protons and the adjacent carbonyl carbon of the oxalamide moiety.

The N-H proton of the pyridinylmethyl amide and the carbonyl carbon.

The aromatic protons of the o-tolyl group and the methyl carbon, as well as the second carbonyl carbon.

The methyl protons of the o-tolyl group and the aromatic carbons C1' and C3' of the tolyl ring.

An illustrative table of expected key 2D NMR correlations for this compound is provided below, based on the analysis of related structures such as N-(pyridin-2-yl)benzamide. rsc.orgmdpi.com

Proton (¹H) SignalExpected COSY CorrelationsExpected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)
Py-H3Py-H4Py-C3Py-C2, Py-C4, Py-C5
Py-H4Py-H3, Py-H5Py-C4Py-C2, Py-C3, Py-C5, Py-C6
Py-H5Py-H4, Py-H6Py-C5Py-C3, Py-C4, Py-C6
Py-H6Py-H5Py-C6Py-C2, Py-C4, Py-C5
-CH₂-N-HMethylene CPy-C2, Carbonyl C1
Tolyl-HAdjacent Tolyl-HCorresponding Tolyl-COther Tolyl-C, Carbonyl C2, Methyl-C
-CH₃ (Tolyl)Tolyl-H3'Methyl CTolyl-C1', Tolyl-C2', Tolyl-C3'
N-H (pyridinylmethyl)-CH₂--Carbonyl C1, Py-C2, Methylene C
N-H (tolyl)Tolyl-H3'-Carbonyl C2, Tolyl-C1', Tolyl-C2'

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful method for identifying the characteristic functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to display several key absorption bands corresponding to its constituent parts.

The N-H stretching vibrations of the secondary amide groups are anticipated to appear in the region of 3300-3100 cm⁻¹. The precise position of these bands can be influenced by hydrogen bonding. nih.gov The aromatic C-H stretching vibrations of the pyridine and tolyl rings are expected in the 3100-3000 cm⁻¹ range. materialsciencejournal.org The aliphatic C-H stretching of the methylene bridge would likely be observed between 3000 and 2850 cm⁻¹.

The most intense and characteristic peaks in the spectrum would be the C=O stretching vibrations of the oxalamide moiety, typically found in the 1700-1630 cm⁻¹ region. The presence of two carbonyl groups can lead to symmetric and asymmetric stretching modes, potentially resulting in a split or broadened peak. The amide II band, arising from N-H bending and C-N stretching, is expected around 1550 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine and tolyl rings will appear in the 1600-1400 cm⁻¹ region. materialsciencejournal.orgnih.gov

A summary of the expected characteristic FTIR absorption bands is presented in the table below, based on data for related compounds like 2-amino picoline and N-alkylamides. materialsciencejournal.orgresearchgate.net

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3300-3100N-H stretchingSecondary Amide
~3100-3000C-H stretchingAromatic (Pyridine, Tolyl)
~3000-2850C-H stretchingAliphatic (-CH₂-)
~1700-1630C=O stretching (Amide I)Oxalamide
~1600-1450C=C and C=N stretchingAromatic Rings
~1550N-H bending (Amide II)Secondary Amide
~1450-1400C-H bending-CH₂-, -CH₃
~1300-1200C-N stretchingAmide

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring stretching modes. The symmetric C=O stretching of the oxalamide group, while strong in the IR, may also be visible in the Raman spectrum. Vibrations involving the C-C backbone and the symmetric breathing modes of the pyridine and tolyl rings are often prominent in Raman spectra. cdnsciencepub.com

The table below outlines the expected prominent Raman shifts for the title compound, drawing on data from related pyridine and amide structures. materialsciencejournal.orgnih.gov

Wavenumber (cm⁻¹)Assignment
~3080-3050Aromatic C-H stretching
~2950-2920Aliphatic C-H stretching
~1610-1580Pyridine ring stretching
~1600Phenyl ring stretching
~1350-1250C-N stretching
~1030-990Ring breathing mode (Pyridine, Phenyl)
~800-700C-H out-of-plane bending

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and its potential to absorb and emit light.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyridine and tolyl rings, as well as n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the oxalamide moiety. nist.govresearchgate.net

Based on data for acetanilide (B955) and benzamide, the following absorption maxima could be anticipated. nist.govresearchgate.netchadlandrie.comnih.gov

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Type of TransitionChromophore
~200-220Highπ → πPhenyl ring
~240-260Moderate to Highπ → πPyridine ring
~270-290Low to Moderaten → π*Carbonyl (C=O)

Photoluminescence Properties of the Compound and its Complexes

The intrinsic photoluminescence of this compound in its free ligand form is expected to be weak. Organic molecules of this type often exhibit low fluorescence quantum yields, with non-radiative decay pathways being dominant.

However, the true potential of this compound lies in its ability to act as a chelating ligand for transition metal ions. The pyridine nitrogen and the amide oxygen or nitrogen atoms can coordinate to a metal center, forming stable complexes. units.itnih.gov The photophysical properties of such complexes can be dramatically different from those of the free ligand.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For a compound like this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula. The ionization technique chosen, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would depend on the compound's properties.

The fragmentation pattern observed in the mass spectrum would be expected to correspond to the cleavage of the amide bonds, the bond between the pyridinylmethyl group and the nitrogen atom, and fragmentation of the tolyl and pyridine rings. Analysis of these fragment ions would help to confirm the connectivity of the different structural motifs within the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's proposed molecular formula (C₁₅H₁₅N₃O₂ for this compound). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study compounds with unpaired electrons, such as paramagnetic metal complexes. This compound itself is not paramagnetic. However, its oxalamide and pyridine nitrogen atoms make it a potential ligand for forming complexes with paramagnetic transition metal ions (e.g., Cu(II), Mn(II), Co(II)).

If this compound were to form a paramagnetic complex, EPR spectroscopy would provide valuable information about the electronic structure and the coordination environment of the metal center. The g-values and hyperfine coupling constants obtained from the EPR spectrum would offer insights into the geometry of the complex and the nature of the metal-ligand bonding.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

The foundational step in most computational studies is geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy, most stable three-dimensional structure of N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide can be determined. researchgate.net This process calculates the optimal bond lengths, bond angles, and dihedral angles by finding a minimum on the potential energy surface. scispace.comnih.gov

The analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule. This includes the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such calculations are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Geometric Parameters from DFT Optimization. This table shows the kind of data obtained from geometry optimization for a molecule like this compound. Actual values would be specific to the computed structure.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations provide the energies of these orbitals and map their spatial distribution, showing which atoms contribute most to these frontier orbitals. researchgate.net From these energies, various quantum chemical descriptors can be calculated to further characterize the molecule's reactivity. researchgate.net

Table 2: Quantum Chemical Descriptors from FMO Analysis. This table outlines key parameters derived from HOMO and LUMO energies, which are standard outputs of DFT calculations used to predict molecular behavior.

As a potential ligand, the electron-donating capability of this compound is of primary interest. The molecule contains several potential donor atoms (nitrogen and oxygen). DFT calculations, particularly through Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on these atoms and describe the donor-acceptor interactions within the molecule. researchgate.net This analysis confirms which atoms are the most likely coordination sites for metal ions.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and flexibility.

This compound possesses several rotatable single bonds, allowing it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule, showing how it folds and flexes at a given temperature. nih.govscielo.br This is particularly important for understanding how the ligand might adapt its shape to fit into the binding pocket of a protein or to coordinate with a metal ion. researchgate.net The simulation can reveal the most populated conformational states and the energy barriers for converting between them, providing a detailed understanding of the molecule's structural dynamics. nih.gov

The surrounding environment, especially the solvent, can significantly influence a molecule's conformation and properties. nih.gov Computational models can account for solvent effects in two main ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation box. rsc.org

Explicit solvent MD simulations provide a more detailed and realistic view of how specific solvent-solute interactions (like hydrogen bonds) can stabilize certain conformations of this compound. nih.gov Understanding these interactions is crucial, as the conformational preferences of the ligand in solution will dictate its availability and orientation for binding to other molecules.

Intermolecular Interaction Analysis of this compound

Computational and theoretical studies are essential for understanding the non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules. While specific crystallographic or computational data for this compound is not extensively available in public literature, a detailed analysis of its functional components—the oxalamide bridge, the pyridin-2-ylmethyl group, and the o-tolyl moiety—allows for a robust theoretical assessment of its intermolecular interaction profile. This analysis is based on computational and experimental findings for closely related molecular structures.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional interactions in determining the solid-state architecture of this compound. The molecule possesses key functional groups that act as both hydrogen bond donors and acceptors, facilitating the formation of extensive and predictable networks.

The primary hydrogen bond donors are the two amide protons (N-H) of the central oxalamide core. The primary acceptors are the two carbonyl oxygen atoms (C=O) of the oxalamide and the nitrogen atom of the pyridine (B92270) ring. The oxalamide functionality is a particularly effective motif for creating robust hydrogen-bonded assemblies due to its self-complementary nature, capable of both donating and receiving two hydrogen bonds. researchgate.net

Table 1: Typical Hydrogen Bond Geometries in Oxalamide and Pyridine-Amide Structures
Interaction TypeDonor (D) - Acceptor (A)Typical D-A Distance (Å)Typical D-H···A Angle (°)Structural Motif
Amide-AmideN-H···O=C2.8 - 3.1150 - 180Linear Tapes, Sheets researchgate.net
Amide-PyridineN-H···N(py)2.9 - 3.2140 - 170Dimers, Chains nih.gov
Weak C-H BondC-H···O=C3.2 - 3.5120 - 160Packing Stabilization researchgate.net

Analysis of π-π Stacking Interactions

The presence of two aromatic systems, the pyridine ring and the o-tolyl ring, makes π-π stacking a significant contributor to the intermolecular cohesion of this compound. These non-covalent interactions arise from a combination of electrostatic and dispersion forces between the delocalized π-electron systems of the aromatic rings. numberanalytics.com

Several modes of π-π stacking are theoretically possible:

Pyridine-Pyridine Stacking: Interactions between the electron-deficient pyridine rings of adjacent molecules.

Tolyl-Tolyl Stacking: Interactions between the electron-rich o-tolyl rings.

Pyridine-Tolyl Stacking: A form of donor-acceptor interaction where the electron-rich tolyl ring stacks with the electron-deficient pyridine ring.

The geometry of these interactions is typically offset or slipped, rather than a direct face-to-face arrangement, to minimize electrostatic repulsion. The centroid-to-centroid distance is a key parameter used to characterize these interactions, with typical values falling in the range of 3.3 to 3.8 Å. researchgate.net The presence of the methyl group on the tolyl ring can influence the stacking geometry due to steric effects, potentially favoring specific slipped or T-shaped arrangements. The relative orientation of the pyridine and tolyl rings within the crystal lattice, dictated by the more dominant hydrogen bonding network, will ultimately determine which, if any, of these π-π stacking interactions are realized. The interplay between hydrogen bonding and π-π stacking is crucial in defining the final three-dimensional structure. researchgate.net

Table 2: Representative π-π Stacking Parameters from Analogous Aromatic Systems
Interacting RingsCentroid-Centroid Distance (Å)Slip Angle (°)Interaction Type
Benzene-Benzene~3.8~18Parallel-displaced
Pyridine-Pyridine3.6 - 4.0VariableOffset Stacked researchgate.net
Tolyl-Perimidine~3.5 - 3.7VariableOffset Stacked researchgate.net

Assessment of Dispersion Interactions

Modern computational chemistry provides tools to quantify and visualize these interactions. Density Functional Theory (DFT) methods incorporating dispersion corrections (such as the DFT-D3 scheme) are essential for accurately calculating the relative stabilities of different crystal polymorphs where dispersion can be the deciding factor. nih.gov Advanced techniques such as Dispersion Interaction Density (DID) analysis can be used to map the specific regions of a molecule that contribute most significantly to dispersion forces, providing a visual representation of these crucial stabilizing contacts. researchgate.net For the title compound, dispersion forces would be critical in the interactions between the aromatic rings and between the aliphatic parts of the molecules, filling the voids within the supramolecular structure established by the stronger hydrogen bonds.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the catalytic and material science applications of the chemical compound This compound .

Therefore, it is not possible to generate a detailed article that adheres to the provided outline focusing solely on this specific compound. Research in these areas has been conducted on structurally similar molecules, such as other pyridine-based oxalamide ligands, but a direct discussion of this compound in the requested contexts cannot be supported by existing research findings.

Catalytic and Material Science Applications

Potential in Materials Chemistry

Applications in Chemical Sensing and Molecular Recognition

The molecular structure of N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide incorporates key features that are fundamentally important for chemical sensing and molecular recognition. The pyridine (B92270) moiety, with its nitrogen atom's lone pair of electrons, can act as a hydrogen bond acceptor or a coordination site for metal ions. The oxalamide backbone is a rigid and planar unit that provides two amide N-H groups, which are excellent hydrogen bond donors. This combination of hydrogen bond donors and acceptors in a well-defined spatial arrangement is a common design principle for receptors that can selectively bind to specific guest molecules or ions.

In the broader context of chemical sensor design, pyridine derivatives have been extensively used as fluorophores and chromophores. nih.govmdpi.com The binding of a target analyte to the pyridine nitrogen can induce changes in the electronic properties of the molecule, leading to a detectable change in its fluorescence or absorption spectrum. mdpi.com Similarly, the amide groups of the oxalamide can participate in anion recognition, forming strong hydrogen bonds with anionic species like halides or oxoanions.

For this compound, it could be hypothesized that it may function as a chemosensor for specific metal cations that coordinate to the pyridine nitrogen, or for anions that are bound by the amide N-H groups. The o-tolyl group could influence the solubility and steric environment of the binding pocket, potentially fine-tuning the selectivity of the receptor. However, without experimental data, the specific analytes it could detect and the sensitivity of such detection remain speculative.

Supramolecular Chemistry and Crystal Engineering Principles

The principles of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions. N,N'-disubstituted oxamides are recognized as versatile building blocks in this field due to their ability to form robust and predictable hydrogen bonding networks. The amide groups readily form intermolecular N-H···O hydrogen bonds, leading to the self-assembly of molecules into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional architectures. nih.gov

The presence of the pyridine ring in this compound introduces additional possibilities for supramolecular assembly. The pyridine nitrogen can act as a hydrogen bond acceptor, complementing the amide donors. Furthermore, π-π stacking interactions between the aromatic pyridine and tolyl rings can play a significant role in stabilizing the crystal packing. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Derivatizations

The future development of applications for N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide hinges on the ability to synthesize it and its derivatives efficiently and in a controlled manner. While established methods for forming oxalamide bonds exist, further research into novel synthetic routes could enhance yield, reduce waste, and provide access to a wider array of structural analogues.

Furthermore, the derivatization of the pyridinyl and o-tolyl rings presents a significant opportunity for tuning the electronic and steric properties of the ligand. Future synthetic efforts could focus on introducing a variety of functional groups at different positions on these aromatic rings. For instance, electron-donating or electron-withdrawing groups on the pyridine (B92270) ring can modulate its basicity and, consequently, the strength of its coordination to metal centers. Similarly, modifying the substituents on the tolyl group can influence the steric environment around the metal center in its complexes, impacting their geometry and reactivity.

A summary of potential derivatization strategies is presented in Table 1.

Aromatic Ring Position of Substitution Potential Functional Groups Anticipated Effect
Pyridine4- or 6-position-OCH₃, -N(CH₃)₂ (electron-donating)Enhanced coordinating ability of the pyridine nitrogen
Pyridine4- or 6-position-CF₃, -NO₂ (electron-withdrawing)Attenuated coordinating ability of the pyridine nitrogen
o-Tolyl4- or 5-position-OH, -COOH, -NH₂Introduction of secondary coordination sites or reactive handles for polymerization
o-TolylMethyl group-CH₂Br, -CHOFurther functionalization for attachment to surfaces or other molecules

These synthetic explorations will not only provide a library of related ligands for fundamental studies but also furnish the building blocks for more complex molecular and supramolecular structures.

Development of New Coordination Architectures with Tailored Properties

N,N'-disubstituted oxamides are recognized as versatile ligands in coordination chemistry, capable of forming a wide range of multinuclear and supramolecular structures. The pyridine nitrogen and the oxalamide oxygen atoms are primary sites for metal coordination. The specific architecture of this compound, with its distinct donor groups, is expected to facilitate the construction of novel coordination polymers and discrete metal complexes with tailored properties.

Future research should systematically explore the coordination of this ligand with a broad spectrum of metal ions, including transition metals, lanthanides, and main group elements. The interplay between the preferred coordination geometries of the metal ions and the steric and electronic profile of the ligand will likely lead to a diverse array of structural motifs, from simple mononuclear complexes to intricate three-dimensional frameworks.

Of particular interest is the potential for this ligand to act as a bridging unit in the formation of coordination polymers, including metal-organic frameworks (MOFs). The pyridyl group can coordinate to one metal center, while the oxalamide moiety could chelate or bridge to another, leading to extended networks. The properties of these materials, such as porosity, stability, and catalytic activity, could be systematically tuned by varying the metal ion and the synthetic conditions.

Integration into Advanced Functional Materials

The unique structural and electronic features of this compound and its metal complexes make them promising candidates for integration into advanced functional materials.

One key area of future research is in the field of catalysis. Metal complexes incorporating oxalamide ligands have shown promise in various catalytic transformations. The combination of a soft pyridyl donor and a hard oxalamide chelating unit in the target ligand could stabilize metal centers in various oxidation states, making them suitable for a range of catalytic cycles. Future studies could investigate the catalytic activity of its metal complexes in reactions such as C-C and C-N cross-coupling, oxidation reactions, and polymerization.

Another promising application lies in the development of sensory materials. The pyridine moiety can be protonated or can interact with Lewis acidic species, leading to changes in the electronic properties of the molecule, which could be detected spectroscopically or electrochemically. Metal complexes of this ligand could also exhibit changes in their photophysical properties upon binding to specific analytes, forming the basis for luminescent sensors.

Furthermore, the incorporation of this ligand into MOFs could lead to materials with applications in gas storage and separation. The functional groups on the ligand can be chosen to create specific binding sites for gases like carbon dioxide.

Synergy Between Theoretical Predictions and Experimental Validation

The synergy between computational chemistry and experimental synthesis and characterization will be crucial for the efficient and targeted development of this compound-based systems. Density Functional Theory (DFT) calculations can provide valuable insights into the conformational preferences of the free ligand, its electronic structure, and its mode of interaction with different metal ions.

Future theoretical studies could focus on:

Conformational Analysis: Predicting the most stable conformers of the ligand and how its conformation changes upon coordination to a metal center.

Electronic Structure Calculations: Determining the energies of the frontier molecular orbitals (HOMO and LUMO) to predict the ligand's reactivity and its potential for charge transfer in metal complexes.

Modeling of Coordination Complexes: Simulating the structures and properties of hypothetical metal complexes to guide synthetic efforts towards desired architectures and functionalities.

Spectroscopic Predictions: Calculating spectroscopic signatures (e.g., IR, NMR, UV-Vis) to aid in the characterization of newly synthesized compounds.

These theoretical predictions can significantly streamline the experimental workflow by identifying the most promising synthetic targets and providing a framework for interpreting experimental results. Conversely, experimental data will be essential for validating and refining the computational models, leading to a robust and predictive understanding of this class of compounds.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. The exploration of this compound and its derivatives will benefit from the combined expertise of scientists from various fields.

Synthetic and Organic Chemists: To develop efficient synthetic routes and create a diverse library of derivatives.

Coordination and Inorganic Chemists: To investigate the coordination behavior of the ligand with various metal ions and characterize the resulting complexes.

Materials Scientists and Engineers: To integrate the ligand and its complexes into functional materials such as catalysts, sensors, and MOFs.

Computational and Theoretical Chemists: To provide theoretical insights that can guide and interpret experimental findings.

Physicists and Physical Chemists: To study the photophysical and electronic properties of the resulting materials for applications in optoelectronics and sensing.

Such interdisciplinary collaborations will be key to unlocking the full scientific and technological potential of this compound and its derivatives, paving the way for new discoveries and innovations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.